molecular formula C21H21FN2O5S2 B2476987 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 922855-76-3

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No. B2476987
M. Wt: 464.53
InChI Key: WWUYYYRCZLPKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, also known as DMTB, is a synthetic compound that has been developed for scientific research purposes. It is a member of the butanamide class of compounds, which have been studied extensively for their potential therapeutic applications. DMTB has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being investigated.

Scientific Research Applications

Anticancer Activity

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide and its derivatives have shown promise in anticancer research. For instance, novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. Certain derivatives exhibited significant cytotoxic activity, with some showing good activity as vascular endothelial growth factor receptor (VEGFR)-2 inhibitors, suggesting potential use in cancer therapy (Ghorab et al., 2016).

Antimicrobial Activity

Research has also explored the antimicrobial potential of compounds related to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide. For example, various synthesized thiazole derivatives were tested for their antimicrobial activity, showing effectiveness against a range of bacterial strains. Some compounds demonstrated significant antibacterial and antifungal activities (Raval et al., 2012).

Antiviral Activity

In the field of antiviral research, studies have synthesized new sulfonamide derivatives and evaluated their antiviral properties. One study synthesized 10 new derivatives and found that some exhibited anti-tobacco mosaic virus activity, suggesting potential applications in antiviral drug development (Chen et al., 2010).

Photo-degradation Analysis

There's also interest in understanding the photo-degradation behavior of thiazole-containing compounds in pharmaceuticals. This research provides valuable insights into the stability and degradation pathways of such compounds, which is crucial for their development and safe use in medical applications (Wu et al., 2007).

Structure-Based Drug Design

The compound and its derivatives are also significant in structure-based drug design. Research in this area focuses on creating and analyzing inhibitors of specific enzymes, which is a critical step in developing new therapeutic agents (Vulpetti et al., 2006).

properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O5S2/c1-28-18-10-5-14(12-19(18)29-2)17-13-30-21(23-17)24-20(25)4-3-11-31(26,27)16-8-6-15(22)7-9-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUYYYRCZLPKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

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